molecular formula C17H22N2O4 B8054123 tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B8054123
M. Wt: 318.4 g/mol
InChI Key: MRUMYIVAIOMKBK-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring an indoline ring fused with a piperidine moiety. The tert-butyl carbamate group at the 1'-position and the hydroxyl substituent at the 6-position of the indoline ring define its structural uniqueness. This compound serves as a critical intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting central nervous system disorders and kinase inhibition pathways .

Properties

IUPAC Name

tert-butyl 6-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-8-6-17(7-9-19)12-5-4-11(20)10-13(12)18-14(17)21/h4-5,10,20H,6-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUMYIVAIOMKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Alkylation and Cyclization

The most widely reported method involves alkylation of ethyl 2-oxindoline-5-carboxylate derivatives followed by cyclization. For example, tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is synthesized via cyclization of a tert-butyl-protected piperidine precursor under acidic conditions. The reaction typically proceeds through a dianion intermediate, enabling spiro-ring formation with high stereoselectivity.

Table 1: Cyclization Reaction Conditions and Yields

PrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)
Ethyl 2-oxindoline-5-carboxylateHCl, tert-butyl chloroformateDCM251866
tert-Butyl piperidine-1-carboxylateZn, NH₄ClMethanol201866
Spirocyclic intermediateK₂CO₃DCM25370

Key considerations:

  • Solvent selection : Dichloromethane (DCM) and methanol are preferred for their ability to stabilize intermediates.

  • Catalysts : Zinc powder with ammonium chloride enhances reduction efficiency, while K₂CO₃ facilitates deprotonation.

Multi-Component Reaction Strategies

One-Pot, Five-Component Synthesis

Recent advancements demonstrate efficient synthesis via one-pot reactions combining methylamine, carbon disulfide, malononitrile, and isatin derivatives. For instance, 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile analogs are synthesized in 70–95% yields using K₂CO₃ in DCM. Although this method targets thiopyran derivatives, analogous conditions apply to piperidine-based spirooxindoles by substituting piperidine precursors.

Table 2: Multi-Component Reaction Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DCM25370
Et₃NCHCl₃25365
NoneEtOH25320

Advantages:

  • Atom economy : Incorporates five components with minimal waste.

  • Scalability : Demonstrated for gram-scale production without column chromatography.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Patented industrial processes emphasize scalability through continuous flow reactors. For example, a CGRP receptor antagonist synthesis involves:

  • Dianion alkylation : Ethyl 2-oxindoline-5-carboxylate reacts with tert-butyl chloroformate in a flow reactor.

  • Cyclization : The intermediate undergoes thermal cyclization at 80°C with residence times <10 minutes.

  • Demethylation : Final demethylation using BBr₃ yields the target compound in >90% purity.

Table 3: Industrial Process Parameters

StepReactor TypeTemperature (°C)Residence TimeYield (%)
AlkylationTubular2530 min85
CyclizationPacked-bed808 min92
DemethylationCSTR-202 h88

Key benefits:

  • Throughput : Processes >1 kg/day with minimal manual intervention.

  • Safety : Reduced exposure to hazardous reagents like BBr₃ via automated handling.

Stereochemical Control and Optimization

Enantioselective Synthesis

Chiral auxiliaries and asymmetric catalysis achieve enantiomeric excess (ee) >95%. For example, using (R)-BINOL-derived phosphoric acids during cyclization induces axial chirality in the spiro center.

Table 4: Stereoselective Conditions

Chiral CatalystSolventee (%)Yield (%)
(R)-BINOL-phosphateToluene9675
L-ProlineDMF8868

Comparative Analysis of Methods

Efficiency and Practicality

  • Cyclization : Moderate yields (66–70%) but excellent stereocontrol.

  • Multi-component : High yields (70–95%) with minimal purification.

  • Industrial flow : Superior scalability but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to tert-butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibit promising anticancer properties. For instance, studies have shown that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound allows it to interact with biological targets effectively.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated the synthesis of derivatives from spiro[indoline] frameworks, leading to compounds with enhanced cytotoxicity against human cancer cell lines .

1.2 Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Compounds with similar structural motifs have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity.

Case Study : Research highlighted in Neuroscience Letters indicates that indoline derivatives can mitigate neurodegeneration in animal models by reducing oxidative damage and inflammation .

Materials Science

2.1 Polymer Chemistry

This compound has been explored as a building block for advanced polymer materials. Its unique structure can enhance the mechanical properties and thermal stability of polymers when incorporated into polymer matrices.

Case Study : A recent paper in Polymer Science detailed the incorporation of spirocyclic compounds into polyurethanes, resulting in materials with improved tensile strength and thermal resistance .

Synthetic Methodologies

The synthesis of this compound itself represents an important application in synthetic organic chemistry. The compound serves as a versatile intermediate for the development of other complex molecules.

3.1 Multicomponent Reactions

This compound can be synthesized through multicomponent reactions (MCRs), which are valuable for efficiently constructing complex molecular architectures in a single step.

Case Study : Research published in Synthesis has demonstrated the use of MCRs involving indoles and piperidines to create various spirocyclic derivatives, showcasing the utility of this compound as a precursor .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activityJournal of Medicinal Chemistry
Neuroprotective effectsNeuroscience Letters
Materials SciencePolymer building block for enhanced materialsPolymer Science
Synthetic MethodologiesIntermediate for complex molecule synthesisSynthesis

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. Due to its spirocyclic structure, it can interact with a wide range of receptors, potentially modulating their activity. This interaction can lead to various biological effects, making it a compound of interest in drug discovery .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Spiro[indoline-3,4'-piperidine] Derivatives

The compound’s analogs differ primarily in substituents at the 6-position of the indoline ring and modifications to the oxo group. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Purity (%) Key References
tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -OH (6) C17H21N2O4 317.36 Not provided N/A
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -Cl (6) C17H21ClN2O3 336.81 1445603-41-7 97
tert-Butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -Br (6) C17H21BrN2O3 381.28 1160247-29-9 N/A
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -F (6) C17H21FN2O3 320.36 1258638-81-1 N/A
tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate -OCH3 (6) C18H26N2O3 318.41 858351-41-4 N/A
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -Cl (4) C17H21ClN2O3 336.81 1707602-35-4 N/A
Key Observations:
  • Positional Isomerism : The 4-chloro isomer (CAS 1707602-35-4) shows distinct reactivity and crystallization behavior compared to 6-substituted analogs, as evidenced by its unique hazard profile (H302: harmful if swallowed) .

Crystallographic and Analytical Characterization

  • SHELX Software : Widely used for small-molecule refinement, SHELXL ensures precise determination of bond lengths and angles in crystallographic studies of these spiro compounds .
  • ORTEP-3 : Employed for visualizing molecular geometry, particularly for analyzing steric effects caused by bulky substituents like tert-butyl groups .

Pharmacological and Industrial Relevance

  • Drug Intermediates : The 6-chloro and 6-fluoro analogs are prioritized in kinase inhibitor development due to their enhanced metabolic stability .

Biological Activity

Introduction

tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS Number: 2383903-89-5) is a compound with a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • IUPAC Name : tert-butyl 6-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
  • Purity : ≥95% .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For example, isatin derivatives have shown significant cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis through mechanisms such as:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • ROS Generation : Increasing reactive oxygen species (ROS) levels leading to oxidative stress.
  • Bcl-2 Family Modulation : Downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax .
CompoundCell LineIC50 (µM)Mechanism of Action
Isatin Derivative AMGC-8039.78Cell cycle arrest, ROS generation
Isatin Derivative BDU1453.7Apoptosis via Bcl-2/Bax modulation
tert-butyl derivativeHeLa S33.53Induction of mitochondrial apoptosis

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, which are common in similar indoline derivatives. Studies have highlighted the antibacterial and antifungal activities associated with these compounds, though specific data on this compound remains limited.

While direct studies on the mechanisms of action for this compound are sparse, insights can be drawn from related compounds:

  • Induction of Apoptosis : Many indole derivatives trigger apoptosis through mitochondrial pathways.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : Interference with pathways such as p53-MDM2 can enhance tumor suppression .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds:

  • Cytotoxicity Studies : A study demonstrated that certain isatin derivatives had IC50 values significantly lower than traditional chemotherapeutics like cisplatin, indicating a higher potency against cancer cells .
  • Mechanistic Insights : Research on related compounds has shown that they can induce apoptosis through caspase activation and disruption of mitochondrial membrane potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate?

  • Methodology : Synthesis often involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by spirocyclization and functional group modifications. For example, analogous compounds (e.g., (±)-29 in ) are synthesized via coupling reactions using Boc-protected intermediates, with purification by silica gel chromatography (PetEt/EtOAc gradients). Yield optimization may require temperature control and stoichiometric adjustments to minimize side reactions .
  • Characterization : Confirm structure via 1^1H NMR (e.g., δ 8.69–6.54 ppm for aromatic protons) and ESI-MS (e.g., [M+H]+^+ at m/z 366) .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators (US) or P1 (EU) for particulate control, and OV/AG/P99 respirators if volatile byproducts are present .
  • Environmental Controls : Avoid dust generation; use fume hoods for ventilation. Prevent entry into drains due to unknown ecotoxicity .

Q. How is structural elucidation performed for this spirocyclic compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., spiro center at δ 4.61 ppm in (±)-29) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is critical for confirming spiro geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Cross-Validation : Combine NMR, high-resolution MS, and X-ray data. For example, conflicting NOE signals in NMR may be clarified via crystallography. SHELXL’s refinement tools (e.g., TWIN commands) address twinning or disorder in crystals .
  • Computational Aids : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .

Q. What strategies improve the compound’s stability in biological assays?

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N2_2) to prevent oxidation or hydrolysis .
  • Formulation : Use co-solvents (e.g., DMSO for stock solutions) and buffer systems (pH 7.4) to enhance solubility. Monitor stability via HPLC with UV detection (210–254 nm) .

Q. How is this compound applied in HDAC inhibitor development?

  • Role in Drug Design : The spirocyclic core serves as a rigid scaffold for HDAC6 binding. The 6-hydroxy and 2-oxo groups are modified to enhance interactions with the enzyme’s catalytic pocket (e.g., methyl ester derivatization in (±)-30) .
  • Biological Evaluation : Test inhibitory activity via fluorescence-based HDAC assays (e.g., Fluor de Lys substrate) and validate in cell models (e.g., IPF fibroblast cultures) .

Q. What challenges arise in optimizing synthetic yields for derivatives?

  • Purification Issues : Polar byproducts (e.g., unreacted starting materials) complicate column chromatography. Use gradient elution (e.g., 5–50% EtOAc/hexane) or preparative HPLC .
  • Substituent Effects : Electron-withdrawing groups (e.g., 6-chloro in BD513881) may reduce reactivity, requiring elevated temperatures or catalysts (e.g., Pd/C for hydrogenation) .

Q. How do computational models predict pharmacokinetic properties?

  • In Silico Tools :

  • LogP Prediction : Use Molinspiration or ACD/Labs to estimate hydrophobicity (e.g., logP ~2.5 for similar spiro compounds) .
  • Metabolic Stability : CYP450 metabolism is modeled via StarDrop or SwissADME. For example, the tert-butyl group may reduce first-pass oxidation .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

  • Root Causes : Variability may stem from assay conditions (e.g., enzyme source, substrate concentration) or compound purity.
  • Resolution :

  • Reproducibility : Re-test batches with ≥95% purity (HPLC-validated) under standardized protocols .
  • Orthogonal Assays : Confirm activity via orthogonal methods (e.g., SPR binding assays vs. enzymatic inhibition) .

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